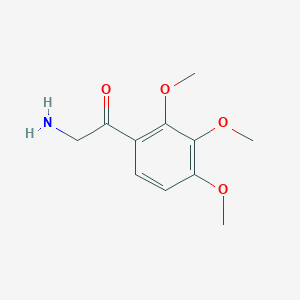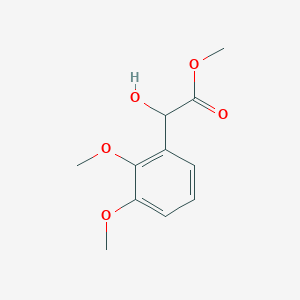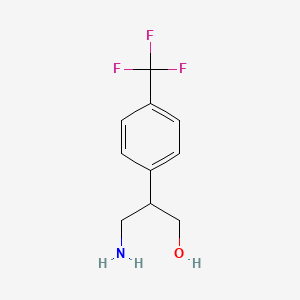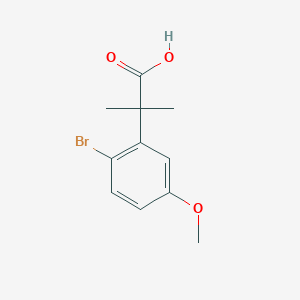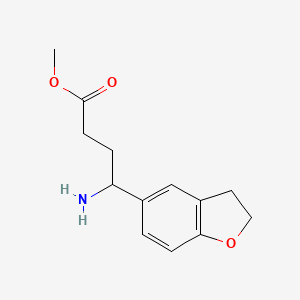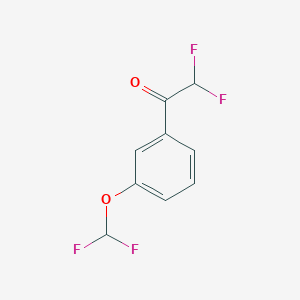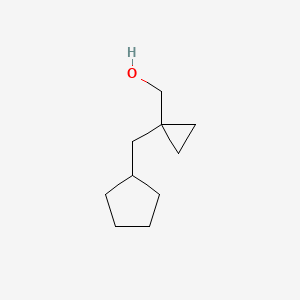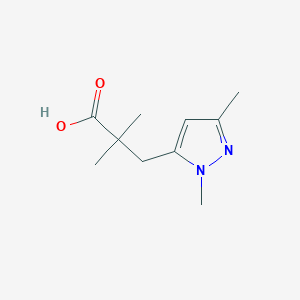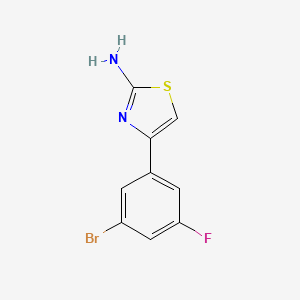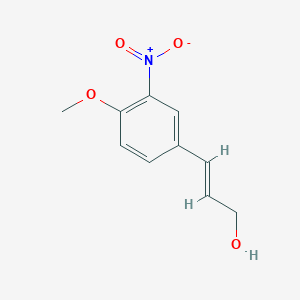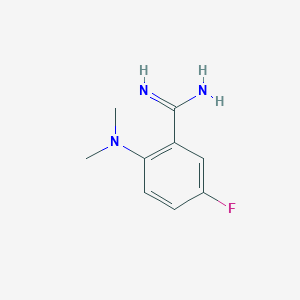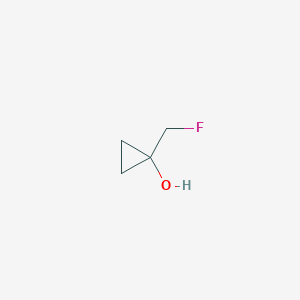![molecular formula C14H26N2O2 B13606983 Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate: is a spirocyclic compound with a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde, followed by protection of the amine group with a tert-butyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the carbonyl group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: Its spirocyclic structure can impart unique biological activities, making it a candidate for drug development .
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can provide desirable properties to the final products .
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure may allow for unique binding interactions, leading to specific biological effects .
Comparación Con Compuestos Similares
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Comparison: tert-Butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the aminomethyl group, which can impart different chemical reactivity and biological activity compared to similar compounds. The spirocyclic structure is a common feature, but the specific functional groups attached to the spiro junction can significantly influence the compound’s properties and applications .
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(14)10-15/h11H,4-10,15H2,1-3H3 |
Clave InChI |
DACFQDLBOZYRIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCC2CN)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


